2-Hydroxy-1-(morpholin-4-yl)propan-1-one

概要

説明

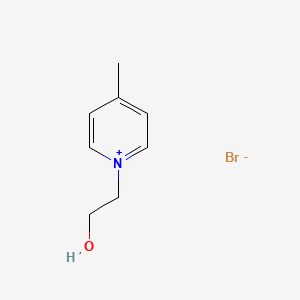

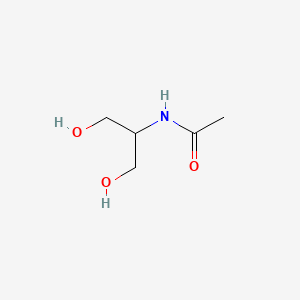

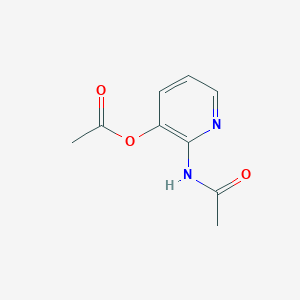

“2-Hydroxy-1-(morpholin-4-yl)propan-1-one” is a chemical compound with the molecular formula C7H13NO3 . It is also known by its English name "1-Propanone,2-hydroxy-1-(4-morpholinyl)-" .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-(morpholin-4-yl)propan-1-one” can be represented by the InChI code:InChI=1/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 159.18 . It has a melting point of 53-55 °C and a predicted boiling point of 322.8±37.0 °C . The predicted density is 1.186±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 13.14±0.20 .科学的研究の応用

Synthesis and Biological Properties

2-Hydroxy-1-(morpholin-4-yl)propan-1-one and its derivatives have been synthesized and studied for their biological properties. For instance, new compounds were synthesized via aminomethylation of related compounds and exhibited pronounced anticonvulsive activities and some peripheral n-cholinolytic activities, while showing no antibacterial activity (Papoyan et al., 2011).

Antifungal Activity

Compounds containing the morpholine moiety have been evaluated for their antifungal activity. A series of compounds synthesized from morpholine and other reactants showed excellent antifungal activity against various fungi, surpassing the control fungicide carbendazim in effectiveness (Zhou et al., 2013).

Antibacterial and DNA Cleavage Potential

A specific derivative involving morpholine and thiadiazole was synthesized and showed moderate inhibition against Mycobacteria tuberculosis. In addition to its antibacterial properties, the compound also exhibited DNA cleavage potential, paving the way for future development in the medicinal field (Mali et al., 2019).

Corrosion Inhibition

Morpholine derivatives, such as 1,3-di-morpholin-4-yl-propan-2-ol, have been synthesized and analyzed for their performance as corrosion inhibitors. These compounds effectively retard the anodic dissolution of iron, suggesting their potential application in corrosion protection (Gao et al., 2007).

Inhibition of Xanthine Oxidase and Anti-Inflammatory Agents

Certain cyclodidepsipeptides containing the morpholine structure have been identified as excellent inhibitors of xanthine oxidase. They also significantly suppressed nuclear factor κB activation, indicating potential use in treating gout and other conditions associated with excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Combined Experimental and Theoretical Studies

The properties of compounds involving 2-hydroxy-3-morpholin-4-yl-propoxy-chromen-2-one have been studied, showing significant physicochemical and optical properties. These findings contribute to a better understanding of the structural and physicochemical properties of these molecules (Priyanka et al., 2016).

QSAR Analysis of Antioxidants

Morpholine derivatives have been subject to QSAR analysis to understand their antioxidant activities. The study revealed that certain molecular descriptors are crucial for their antioxidant activities, providing a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

特性

IUPAC Name |

2-hydroxy-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEYNOJBDICZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-(morpholin-4-yl)propan-1-one | |

CAS RN |

27097-66-1 | |

| Record name | NSC3376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)